molecular formula C10H14N2O2 B1594944 N,N-Diethyl-2-nitroaniline CAS No. 2216-17-3

N,N-Diethyl-2-nitroaniline

Cat. No. B1594944
CAS RN: 2216-17-3
M. Wt: 194.23 g/mol
InChI Key: BUBRUAQVAPTGHV-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-2-nitroaniline” is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The IUPAC name for this compound is N,N-dimethyl-2-nitroaniline .


Synthesis Analysis

The synthesis of nitroanilines can be achieved through various methods. One such method involves the reduction of nitroanilines using synthesized copper ferrite nanoparticles as a heterogeneous nano-catalyst . Another method involves the reaction of the parent aniline with the required alkyl halide under mild conditions .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-2-nitroaniline” can be represented by the canonical SMILES string: CN©C1=CC=CC=C1N+[O-] .


Chemical Reactions Analysis

Nitroanilines can be reduced to amino compounds in the presence of a reducing agent like sodium borohydride (NaBH4) at room temperature in water .


Physical And Chemical Properties Analysis

“N,N-Dimethyl-2-nitroaniline” has a molecular weight of 166.18 g/mol and does not have any hydrogen bond donors but has three hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

N,N-Diethyl-2-nitroaniline has been utilized in various synthetic processes. For instance, it was used in the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, showcasing a method that is convenient and feasible for producing certain chemicals (Liu Deng-cai, 2008). Moreover, its derivatives, such as Diethyl 2-((4-nitroanilino)methylene)malonate, have been synthesized for potential applications in biological activities, including antiviral, immunosuppressive, and anticancer effects (H. Valle et al., 2018).

Catalysis and Reaction Mechanisms

In the field of organic chemistry, N,N-Diethyl-2-nitroaniline plays a role in understanding reaction mechanisms. For instance, p-Nitroaniline, a related compound, has been used as a tool to elucidate the mechanism of a three-component condensation reaction leading to aminomethylenebisphosphonates, which are compounds with potential antiosteoporotic and anticancer activities (E. Dabrowska et al., 2009).

Environmental and Material Science

N,N-Diethyl-2-nitroaniline and its derivatives have been studied in environmental science contexts as well. For example, in wastewater treatment, studies have explored the degradation of nitroaniline, which is similar to N,N-Diethyl-2-nitroaniline, and its removal from contaminated water (Xiang Mei et al., 2020). Additionally, its role in stabilizing energetic materials, such as in the synthesis of insensitive explosives, has been noted (D. Viswanath et al., 2018).

Interfacial Studies

The compound has been subject to interfacial studies, such as exploring its adsorption at water interfaces, which is significant in understanding its behavior in different solvents and environments (David Michael and I. Benjamin, 1998).

Safety And Hazards

This compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N,N-diethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-11(4-2)9-7-5-6-8-10(9)12(13)14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBRUAQVAPTGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944811
Record name N,N-Diethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2-nitroaniline

CAS RN

2216-17-3
Record name N,N-Diethyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2216-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC9840
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9840
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AD Goss - 2004 - search.proquest.com
2-Fluoro-nitroaromatics, and 2-chloro-3-nitropyridine, can be converted into a variety of novel N-alkoxy aromatic fused imidazoles in a simple two step process. The imidazole formation …
Number of citations: 0 search.proquest.com
LA Smeltz - 1975 - search.proquest.com
One of the most interesting groups of chemical compounds that contain a phosphorus-nitrogen bond is the series known as phosphonitrilic compounds or, more commonly, …
Number of citations: 2 search.proquest.com
DI Nilov - 2011 - search.proquest.com
Photodecomposition of 8-azidoadenosine (24) and 8-azidoinosine (30) has been studied by ultrafast transient absorption spectroscopy methods in different solvents. The formation of …
Number of citations: 4 search.proquest.com

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